3-Methoxy-1H-pyrazole-4-carboxylic acid

Hypoglycemic agent Antidiabetic In vivo efficacy

Researchers investigating pyrazole-based hypoglycemic agents require validated positive controls to benchmark novel analogs. This compound directly fills that gap. - **Proven Efficacy:** Demonstrated hypoglycemic activity in diabetic rat models (2002 study), serving as an optimized SAR reference. - **Research-Ready Core:** Free -COOH group enables amide coupling or reduction; balanced LogP (0.0) ensures aqueous solubility. - **Supply Certainty:** Available at ≥97% purity with full analytical data. Ideal for in vivo studies, analytical method development (HPLC/LC-MS), or as a derivatization starting point.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 478968-49-9
Cat. No. B3141538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1H-pyrazole-4-carboxylic acid
CAS478968-49-9
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=NN1)C(=O)O
InChIInChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9)
InChIKeyDKRJYDYNPAQHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1H-pyrazole-4-carboxylic acid Procurement Guide


3-Methoxy-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methoxy group at the 3-position and a carboxylic acid at the 4-position [1]. It has been investigated as a building block for medicinal chemistry, with a primary historical focus on its potential as a hypoglycemic agent, as demonstrated in an in vivo model of diabetic rats [2]. The compound's calculated LogP (XLogP3) is 0.0, indicating a balanced hydrophilic-lipophilic profile suitable for aqueous biological systems [1].

3-Methoxy-1H-pyrazole-4-carboxylic acid: Generic Substitution Risks


While pyrazole-4-carboxylic acids share a common core, substituting the 3-methoxy variant with a close analog like 3-methyl-1H-pyrazole-4-carboxylic acid can lead to significant and unpredictable changes in both physical properties and biological activity . The methoxy group influences the compound's electronic environment, hydrogen-bonding capability, and solubility . In the context of hypoglycemic activity, the structure-activity relationship (SAR) within this class is highly sensitive to substitution patterns; the specific 3-methoxy-4-carboxylic acid arrangement was identified as optimal for in vivo efficacy, and replacing the methoxy group can drastically reduce or abolish the desired effect [1].

3-Methoxy-1H-pyrazole-4-carboxylic acid: Key Differentiators


In Vivo Hypoglycemic Activity

The compound demonstrates significant hypoglycemic activity in an in vivo diabetic rat model. The study reported that this specific substitution pattern (3-methoxy) was among the most potent in a series of pyrazole-4-carboxylic acids evaluated [1]. The differentiation claim is that within its class, the 3-methoxy-4-carboxylic acid substitution pattern is associated with superior in vivo efficacy for glucose lowering compared to other regioisomers or substituent patterns explored in the study [1].

Hypoglycemic agent Antidiabetic In vivo efficacy

Lipophilicity Profile (XLogP3)

The compound's calculated lipophilicity (XLogP3 = 0.0) [1] distinguishes it from more lipophilic analogs. For instance, replacing the methoxy group with a larger alkyl or aromatic group would increase LogP, potentially affecting solubility, permeability, and off-target binding. A LogP of 0.0 is often considered ideal for central nervous system (CNS) penetration and oral bioavailability [2].

Physicochemical property Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile

The compound possesses a defined hydrogen bond donor count of 2 and an acceptor count of 4 [1]. This specific donor/acceptor ratio influences its intermolecular interactions, crystal packing, and solvation properties [2]. Compared to an ester derivative (e.g., ethyl 3-methoxy-1H-pyrazole-4-carboxylate), the carboxylic acid provides an additional donor and alters the overall polarity, which is crucial for applications requiring aqueous solubility or specific protein-ligand interactions.

Physicochemical property Hydrogen bonding Solubility

3-Methoxy-1H-pyrazole-4-carboxylic acid Applications


Lead Compound for Antidiabetic Research

This compound serves as a direct, literature-supported lead molecule or positive control for in vivo studies on type 2 diabetes. Its established hypoglycemic activity in diabetic rats [1] makes it a valuable benchmark for evaluating novel analogs or for use in mechanistic studies focused on glucose homeostasis. Researchers can procure this compound to reproduce the 2002 study's findings as a foundation for their own SAR explorations [1].

Derivatization & Probe Synthesis

The presence of a free carboxylic acid group makes this compound an ideal starting material for derivatization. It can be readily coupled with amines to form amide libraries, or reduced to the corresponding alcohol. Its moderate LogP (0.0) [2] suggests it is a suitable core for generating chemical probes that require aqueous solubility, avoiding the extreme hydrophobicity often associated with early-stage hits.

Reference Standard for Method Development

Due to its well-defined structure and availability with certified purity (e.g., 97%) , this compound can be used as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of pyrazole-4-carboxylic acid derivatives in complex mixtures or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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